molecular formula C11H15NO B8564314 (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol

(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol

Cat. No. B8564314
M. Wt: 177.24 g/mol
InChI Key: DVUYLIUTJRTZOO-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

To a cooled (0° C.) solution of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-7-carboxylate (320 mg, 1.559 mmol) in THF (25 mL) was added a solution of DIBAL-H in THF (6.24 ml, 6.24 mmol). The reaction mixture was stirred for 3 hr at 0° C. The reaction mixture was treated with 30 mL of 10% aqueous sodium potassium tartrate and stirred for 2 h at 20° C. The mixture was extracted with AcOEt. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound. MS (Method A) [M+H]+=178.0
Name
methyl 1-methyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.24 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12](OC)=[O:13])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C1COCC1>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][OH:13])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
methyl 1-methyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
Quantity
320 mg
Type
reactant
Smiles
CN1CCCC2=CC=C(C=C12)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
6.24 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h at 20° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCCC2=CC=C(C=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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